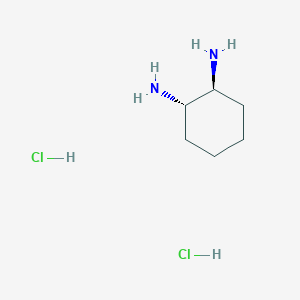
3-Bromo-6-phenyl-1,2,4,5-tetrazine
Descripción general
Descripción
3-Bromo-6-phenyl-1,2,4,5-tetrazine is a heterocyclic compound that belongs to the tetrazine family. Tetrazines are known for their unique electronic properties and have been extensively studied for their applications in various fields such as materials science, medicinal chemistry, and chemical biology. The presence of bromine and phenyl groups in this compound enhances its reactivity and potential for functionalization.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-phenyl-1,2,4,5-tetrazine can be achieved through various methods. One common approach involves the Sonogashira coupling reaction, where this compound is synthesized by coupling 3-bromo-1,2,4,5-tetrazine with phenylacetylene under palladium-catalyzed conditions
Another method involves the nucleophilic aromatic substitution of 3-bromo-1,2,4,5-tetrazine with phenyl nucleophiles under mild conditions . This approach is advantageous due to its simplicity and the availability of inexpensive starting materials.
Industrial Production Methods
Industrial production of this compound typically involves scalable synthetic routes that rely on readily available and cost-effective reagents. The Sonogashira coupling reaction is often preferred due to its efficiency and high yield .
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-6-phenyl-1,2,4,5-tetrazine undergoes various types of chemical reactions, including:
Nucleophilic Aromatic Substitution: This reaction involves the substitution of the bromine atom with nucleophiles such as amines, thiols, and alkoxides.
Inverse Electron Demand Diels-Alder (IEDDA) Reaction: This bioorthogonal reaction is widely used in chemical biology for labeling and imaging applications.
Cross-Coupling Reactions: Reactions such as Stille and Suzuki coupling can be used to introduce various substituents at the bromine position.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include amines, thiols, and alkoxides, typically under mild conditions.
IEDDA Reaction: This reaction often involves strained alkenes or alkynes as dienophiles.
Cross-Coupling Reactions: Palladium catalysts and organostannanes or boronic acids are commonly used.
Major Products Formed
Nucleophilic Aromatic Substitution: Substituted tetrazines with various functional groups.
IEDDA Reaction: Cycloaddition products with high fluorescence properties.
Cross-Coupling Reactions: Functionalized tetrazines with diverse substituents.
Aplicaciones Científicas De Investigación
3-Bromo-6-phenyl-1,2,4,5-tetrazine has a wide range of applications in scientific research:
Chemical Biology: Used in bioorthogonal chemistry for labeling and imaging of biomolecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design.
Materials Science: Employed in the synthesis of photo- and electroactive materials for electronic devices.
Fluorogenic Probes: Utilized in the development of fluorogenic probes for biological imaging.
Mecanismo De Acción
The mechanism of action of 3-Bromo-6-phenyl-1,2,4,5-tetrazine involves its reactivity towards nucleophiles and dienophiles. In bioorthogonal reactions, it undergoes rapid IEDDA reactions with strained alkenes or alkynes, forming stable cycloaddition products with high fluorescence . This property makes it valuable for imaging and labeling applications in biological systems.
Comparación Con Compuestos Similares
Similar Compounds
3-Bromo-6-methyl-1,2,4,5-tetrazine: Similar in structure but with a methyl group instead of a phenyl group.
3-Phenyl-1,2,4,5-tetrazine: Lacks the bromine substituent, affecting its reactivity.
3,6-Diphenyl-1,2,4,5-tetrazine: Contains two phenyl groups, leading to different electronic properties.
Uniqueness
3-Bromo-6-phenyl-1,2,4,5-tetrazine is unique due to the presence of both bromine and phenyl groups, which enhance its reactivity and versatility in various chemical reactions. Its ability to undergo rapid bioorthogonal reactions makes it particularly valuable in chemical biology and medicinal chemistry .
Propiedades
IUPAC Name |
3-bromo-6-phenyl-1,2,4,5-tetrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN4/c9-8-12-10-7(11-13-8)6-4-2-1-3-5-6/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMESVOTUQYIPJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(N=N2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


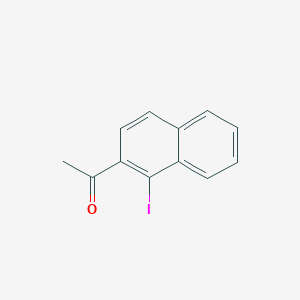
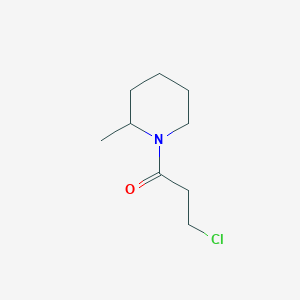

![[2-(Butylthio)ethyl]amine hydrochloride](/img/structure/B3261864.png)
![N-(benzo[d]thiazol-2-yl)-4-bromobenzenesulfonamide](/img/structure/B3261878.png)
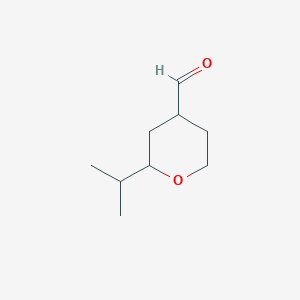
![[(2-Methoxyethyl)sulfamoyl]dimethylamine](/img/structure/B3261890.png)
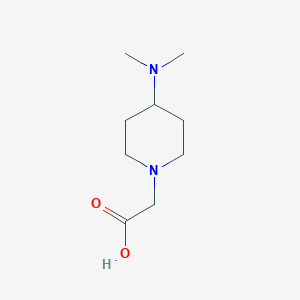
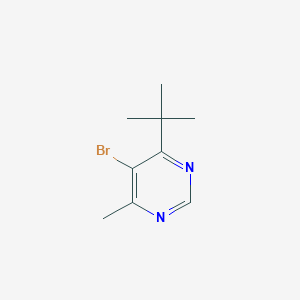
![3-(2-Oxy-ethyl)-2-[3-(3-(2-oxy-ethyl)-2-benzothiazolinylidene)-2-methyl-1-propenyl)] benzothiazolium chloride](/img/structure/B3261907.png)
![O-[(pyridin-2-yl)methyl]hydroxylamine dihydrochloride](/img/structure/B3261928.png)
